N-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycyl-D-valine
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Overview
Description
3-METHYL-2-(2-{2-[5-METHYL-3-(4-METHYLPHENYL)-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}ACETAMIDO)BUTANOIC ACID is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-2-(2-{2-[5-METHYL-3-(4-METHYLPHENYL)-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}ACETAMIDO)BUTANOIC ACID involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the furo[3,2-g]chromen-6-yl core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the acetamido groups: This is achieved through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Attachment of the butanoic acid moiety: This step involves the coupling of the butanoic acid derivative with the intermediate product using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-2-(2-{2-[5-METHYL-3-(4-METHYLPHENYL)-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}ACETAMIDO)BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-METHYL-2-(2-{2-[5-METHYL-3-(4-METHYLPHENYL)-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}ACETAMIDO)BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Methylbutanoic acid: A simpler compound with a similar butanoic acid moiety.
2-Butenoic acid, 3-methyl-, methyl ester: Another related compound with a similar structural motif.
Uniqueness
3-METHYL-2-(2-{2-[5-METHYL-3-(4-METHYLPHENYL)-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}ACETAMIDO)BUTANOIC ACID is unique due to its complex structure, which includes multiple aromatic rings and functional groups. This complexity gives it distinct chemical and biological properties compared to simpler related compounds.
Properties
Molecular Formula |
C28H28N2O7 |
---|---|
Molecular Weight |
504.5 g/mol |
IUPAC Name |
(2R)-3-methyl-2-[[2-[[2-[5-methyl-3-(4-methylphenyl)-7-oxofuro[3,2-g]chromen-6-yl]acetyl]amino]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C28H28N2O7/c1-14(2)26(27(33)34)30-25(32)12-29-24(31)10-19-16(4)18-9-20-21(17-7-5-15(3)6-8-17)13-36-22(20)11-23(18)37-28(19)35/h5-9,11,13-14,26H,10,12H2,1-4H3,(H,29,31)(H,30,32)(H,33,34)/t26-/m1/s1 |
InChI Key |
SHLGPEJVYTVBFP-AREMUKBSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=COC3=C2C=C4C(=C(C(=O)OC4=C3)CC(=O)NCC(=O)N[C@H](C(C)C)C(=O)O)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=COC3=C2C=C4C(=C(C(=O)OC4=C3)CC(=O)NCC(=O)NC(C(C)C)C(=O)O)C |
Origin of Product |
United States |
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